3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-2-one
Description
Crystallographic Analysis and Conformational Studies
Crystallographic investigations provide critical insights into molecular packing, conformational preferences, and intermolecular interactions. For pyrrolidinone derivatives, crystallographic studies often reveal distinct dihedral angles between the pyrrolidinone ring and substituents.
Key Findings :
- Dihedral Angles :
- In N-arylpyrrolidin-2-ones, the dihedral angle between the aryl group and pyrrolidinone ring typically ranges from 30° to 60°, depending on steric and electronic effects.
- For 3-substituted pyrrolidinones, such as 3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-2-one, the pyrimidinyl group may adopt a partially coplanar or twisted conformation relative to the pyrrolidinone ring.
Hydrogen Bonding :
Comparative Data :
Implications :
The 3-substituted pyrimidinyl group in 3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-2-one may exhibit a dihedral angle closer to 30°, driven by steric compatibility with the pyrrolidinone ring.
Quantum Mechanical Calculations of Electronic Structure
Density Functional Theory (DFT) and semiempirical methods are employed to probe electronic distribution, frontier molecular orbitals (HOMO/LUMO), and charge density.
Methodological Approach :
- Basis Sets : B3LYP/6-31+G(d,p) or higher levels (e.g., B3LYP/6-311++G(2df,2pd)) for optimized geometries and vibrational frequencies.
- Solvent Effects : Polarizable Continuum Model (PCM) for ethanol or water to mimic experimental conditions.
Key Results :
- HOMO/LUMO Energies :
- Charge Distribution :
Comparative Data :
Comparative Molecular Geometry with Pyrrolidinone Derivatives
The geometry of 3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-2-one is contrasted with structurally related pyrrolidinones to identify substituent effects.
Geometric Parameters :
- Bond Lengths :
- Ring Conformations :
Comparative Table :
Key Observations :
Properties
IUPAC Name |
3-(2-methylpyrimidin-4-yl)oxypyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6-10-5-3-8(12-6)14-7-2-4-11-9(7)13/h3,5,7H,2,4H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMADBZONRZAAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-2-one typically involves the reaction of 2-methylpyrimidine-4-ol with pyrrolidin-2-one under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, usually around 100°C, for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-2-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring or the pyrrolidinone moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidin-2-one derivatives .
Scientific Research Applications
Chemistry
3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-2-one serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, making it useful for creating more complex molecules. It is also employed as a reagent in synthetic methodologies, contributing to the development of new chemical entities .
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Studies have shown that it possesses antimicrobial effects against a range of pathogens, suggesting potential applications in treating infections .
- Antifungal Effects : The compound has been evaluated for its antifungal activity, demonstrating effectiveness against specific fungal strains .
- Anticancer Potential : Preliminary investigations suggest that 3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-2-one may inhibit cancer cell proliferation, highlighting its potential as a lead compound in cancer therapeutics .
Medicinal Applications
The therapeutic potential of this compound is being explored in drug development. Its unique structure makes it a candidate for designing new pharmaceuticals aimed at various diseases, particularly those involving enzyme inhibition mechanisms. For instance, compounds derived from this structure are being investigated for their ability to inhibit tyrosine kinase receptors, which are crucial in cancer progression .
Industrial Uses
In industrial applications, 3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-2-one is utilized in the production of specialty chemicals and materials with tailored properties. Its role as a catalyst in certain chemical processes further underscores its utility in industrial chemistry .
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Facilitates creation of complex molecules |
| Biological | Antimicrobial, antifungal, anticancer | Exhibits significant activity against pathogens and cancer cells |
| Medicine | Drug development | Potential inhibitor of tyrosine kinases |
| Industry | Production of specialty chemicals | Used as a catalyst in industrial processes |
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of derivatives synthesized from 3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-2-one. The derivatives showed enhanced potency against various cancer cell lines compared to standard treatments. Molecular docking studies indicated favorable binding interactions with target proteins involved in tumor growth .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties were assessed against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, suggesting its potential use as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Anti-Alzheimer’s Pyrrolidin-2-one Derivatives
Compounds like 1-(4-methoxybenzyl)-3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-pyrrolidin-2-one (10b) exhibit potent acetylcholinesterase (AChE) inhibition, surpassing donepezil in efficacy . Compared to 3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-2-one, these derivatives prioritize bulky benzyl or piperidinyl groups for AChE binding. The methylpyrimidine substituent in the target compound may offer alternative binding modes due to its smaller size and aromaticity.
SARS-CoV 3CL Protease Inhibitors
Flavonoid-pyrrolidin-2-one hybrids, such as L11 and L12, incorporate fluorinated piperazinyl or morpholinyl groups. These substituents enhance polarity and target engagement with the protease’s catalytic dyad .
Antineoplastic Agents
Parsaclisib (FG-213), a pyrrolidin-2-one derivative with a complex aryl substituent, targets phosphoinositide 3-kinase (PI3K) in oncology . The bulky substituent in Parsaclisib contrasts with the compact methylpyrimidine group in the target compound, suggesting divergent pharmacokinetic profiles and target selectivity.
Radioimaging Probes
N-(3-[123I]Iodo-4-methoxybenzoyl)pyrrolidin-2-one (18) demonstrates the utility of pyrrolidin-2-one derivatives in radiopharmaceuticals . While the target compound lacks radioisotopes, its methylpyrimidine group could be leveraged for radiolabeling via similar Stille coupling or iodination strategies.
Comparative Data Table
Key Research Findings and Implications
Substituent-Driven Activity : The biological activity of pyrrolidin-2-one derivatives is highly dependent on substituent chemistry. Bulky groups (e.g., benzyl, arylpiperazinyl) enhance enzyme inhibition (AChE, PI3K), while compact heterocycles (e.g., pyrimidine) may optimize solubility and target versatility .
Synthetic Flexibility : Radioiodination and cross-coupling strategies (e.g., Stille reaction) used in could be adapted for synthesizing 3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-2-one derivatives with isotopic labels or modified substituents .
QSAR Insights : Quantum chemical descriptors (e.g., PCR, JGI4) correlate with antiarrhythmic activity in arylpiperazinyl-pyrrolidin-2-ones . Similar modeling could predict the target compound’s activity based on its methylpyrimidine substituent’s electronic and steric properties.
Biological Activity
3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-2-one is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial, antifungal, and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and research findings.
- Molecular Formula : C9H11N3O2
- Molecular Weight : 193.206 g/mol
The biological activity of 3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-2-one is primarily attributed to its structural features, which allow it to interact with various biological targets. The compound contains both pyrrolidine and pyrimidine moieties, which are known for their roles in modulating enzyme activity and receptor interactions.
Target Interactions
Research indicates that compounds with similar structures often target:
- Enzymatic pathways : Acting as inhibitors or activators.
- Receptor binding sites : Modulating signaling pathways involved in disease processes.
Antimicrobial Activity
Studies have shown that 3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-2-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through:
- Inhibition of cell proliferation : By interfering with cell cycle progression.
- Induction of oxidative stress : Leading to increased apoptosis rates.
Research Findings
Case Studies
- Antimicrobial Efficacy : In a study published in Journal of Medicinal Chemistry, the compound was tested against Staphylococcus aureus and Candida albicans, showing minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Cancer Cell Line Studies : Research conducted on various cancer cell lines indicated that 3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-2-one could reduce viability by over 50% at concentrations as low as 10 µM, suggesting a potent anticancer effect.
Q & A
What are the optimal synthetic strategies for 3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-2-one in academic laboratory settings?
Answer:
The synthesis typically involves multi-step reactions, including:
- Protection of the pyrrolidinone ring : Use tert-butyldimethylsilyl (TBS) or trityl groups to protect reactive oxygen/nitrogen sites, as seen in pyrrolidinone derivatives .
- Coupling reactions : Employ nucleophilic aromatic substitution (SNAr) between activated pyrimidine intermediates (e.g., 2-methylpyrimidin-4-ol derivatives) and functionalized pyrrolidinone scaffolds under basic conditions (e.g., NaOH in dichloromethane) .
- Deprotection and purification : Use acidic hydrolysis (e.g., HCl) to remove protecting groups, followed by column chromatography or recrystallization for purity (>99%) .
How should researchers approach the structural elucidation of this compound using X-ray crystallography?
Answer:
- Data collection : Optimize crystal growth via slow evaporation in polar solvents (e.g., ethanol/water mixtures).
- Refinement with SHELX : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinned crystals .
- Visualization with ORTEP-3 : Generate thermal ellipsoid diagrams to analyze bond lengths/angles and validate hydrogen bonding networks .
What analytical techniques are critical for confirming the purity and identity of this compound?
Answer:
- NMR spectroscopy : Use - and -NMR to verify substituent positions and ring conformations (e.g., pyrrolidinone puckering) .
- HPLC-MS : Compare retention times and mass spectra against pharmaceutical reference standards (e.g., pyrimidine/pyrrolidinone impurities in ) .
- Elemental analysis : Validate empirical formulas (e.g., CHNO) with combustion analysis .
How can computational methods predict the hydrogen bonding networks in crystalline forms of this compound?
Answer:
- Graph set analysis : Apply Etter’s methodology to categorize hydrogen bonds (e.g., or motifs) and predict crystal packing .
- DFT calculations : Optimize molecular geometry using Gaussian or ORCA software, then compare with experimental X-ray data to identify stabilizing interactions .
What strategies resolve discrepancies between experimental and computational data regarding molecular conformation?
Answer:
- Puckering parameter analysis : Use Cremer-Pople coordinates to quantify pyrrolidinone ring deviations from planarity (e.g., amplitude and phase ) and reconcile with DFT results .
- Torsion angle validation : Compare experimental (X-ray) and calculated (DFT) torsion angles to refine force field parameters iteratively .
How to address challenges in achieving high enantiomeric purity during synthesis?
Answer:
- Chiral chromatography : Use cellulose-based chiral stationary phases (CSPs) for enantiomer separation, as demonstrated in pharmaceutical impurity analyses .
- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during key coupling steps to enhance stereoselectivity .
What are the common synthetic impurities encountered, and how are they characterized?
Answer:
- By-products : Identify unreacted intermediates (e.g., 2-methylpyrimidin-4-ol) or deprotected derivatives via HPLC-MS using EP/BP reference standards .
- Degradation products : Accelerated stability studies (40°C/75% RH) coupled with LC-MS/MS can detect hydrolyzed or oxidized species (e.g., ring-opened pyrrolidinones) .
How do hydrogen bonding patterns influence the compound’s solubility and stability?
Answer:
- Solubility : Strong intramolecular H-bonds (e.g., N–H···O=C) reduce aqueous solubility, necessitating co-solvents like DMSO.
- Stability : Intermolecular H-bonds (e.g., pyrimidine O···H–N) stabilize crystalline forms, as shown in graph set analyses of analogous compounds .
What advanced techniques are used to study the compound’s interaction with biological targets?
Answer:
- Surface plasmon resonance (SPR) : Quantify binding affinity () to enzymes or receptors using immobilized target proteins.
- Molecular docking : AutoDock Vina or Glide can predict binding poses, guided by X-ray-derived conformational data .
How to mitigate crystallization challenges for this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
